D-Xylulose 5-phosphate

Übersicht

Beschreibung

D-Xylulose 5-phosphate is a ketose sugar phosphate that plays a crucial role as an intermediate in the pentose phosphate pathway. This pathway is essential for cellular metabolism, providing ribose-5-phosphate for nucleotide synthesis and erythrose-4-phosphate for aromatic amino acid synthesis. This compound is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Xylulose 5-phosphate can be synthesized enzymatically from D-xylose and polyphosphate. The synthetic pathway involves the use of xylose isomerase and xylulokinase, along with polyphosphate kinase for in situ ATP regeneration . This method is efficient and yields high purity this compound.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress the necessary enzymes for the conversion of D-xylose to this compound .

Analyse Chemischer Reaktionen

Role in Pentose Phosphate Pathway

-

Intermediate: D-Xylulose 5-phosphate is a crucial intermediate in the pentose phosphate pathway .

-

Formation: It is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase .

-

Transketolase Reactions: In the non-oxidative branch of the pentose phosphate pathway, D-xylulose-5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions .

Regulation of Glycolysis

-

PFK2/FBPase2 Interaction: D-Xylulose-5-phosphate plays a role in the regulation of glycolysis by interacting with the bifunctional enzyme PFK2/FBPase2 .

-

Activation of Protein Phosphatase: Specifically, it activates protein phosphatase, which then dephosphorylates PFK2/FBPase2 .

-

Glycolysis Upregulation: This process inactivates the FBPase2 activity and activates the PFK2 activity of the bifunctional enzyme, leading to increased production of fructose 2,6-bisphosphate and, ultimately, the upregulation of glycolysis .

Conversion of D-Ribulose 5-Phosphate to this compound

-

RPE Function: The enzyme RPE (D-ribulose 5-phosphate 3-epimerase) catalyzes the reversible conversion of D-ribulose 5-phosphate to this compound .

-

Role in Oxidative Stress Response: RPE is important for cellular response against oxidative stress .

-

Fe(2+) for Catalysis: Human RPE (hRPE) uses Fe(2+) for catalysis .

Wissenschaftliche Forschungsanwendungen

D-Xylulose 5-phosphate has diverse applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the pentose phosphate pathway.

Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.

Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.

Wirkmechanismus

D-Xylulose 5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It acts as a donor of two-carbon ketone groups in transketolase reactions, which are crucial for the synthesis of nucleotides and aromatic amino acids. Additionally, it regulates glycolysis by activating protein phosphatase, which dephosphorylates and activates PFK2, leading to increased production of fructose 2,6-bisphosphate .

Vergleich Mit ähnlichen Verbindungen

Ribulose-5-phosphate: An isomer of D-Xylulose 5-phosphate, also involved in the pentose phosphate pathway.

Sedoheptulose-7-phosphate: Another intermediate in the pentose phosphate pathway.

Uniqueness: this compound is unique in its ability to act as a donor of two-carbon ketone groups in transketolase reactions, a function not shared by its isomers. This property makes it essential for the non-oxidative branch of the pentose phosphate pathway .

Biologische Aktivität

D-Xylulose 5-phosphate (D-xylulose-5-P) is a significant intermediate in the pentose phosphate pathway (PPP), playing crucial roles in various biological processes, including carbohydrate metabolism, gene expression regulation, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in metabolic pathways.

Overview of this compound

This compound is a ketose sugar formed from ribulose 5-phosphate by the enzyme ribulose-5-phosphate epimerase. It is primarily involved in the non-oxidative branch of the PPP, where it participates in transketolase reactions, donating two-carbon groups to various substrates. This process is vital for the synthesis of nucleotides and amino acids, making D-xylulose-5-P essential for cellular metabolism .

Role in Glycolysis Regulation

This compound has been identified as a regulator of glycolysis through its interaction with the bifunctional enzyme PFK2/FBPase2. It activates protein phosphatase, which dephosphorylates PFK2/FBPase2, leading to increased levels of fructose 2,6-bisphosphate. This increase enhances glycolytic flux by promoting the conversion of glucose to pyruvate .

Gene Expression Modulation

Recent studies have highlighted this compound's role in gene expression regulation, particularly through the ChREBP transcription factor. In well-fed states, this compound promotes ChREBP activity, which is essential for glucose metabolism and lipogenesis. However, it has been suggested that D-glucose 6-phosphate may be more critical for ChREBP activation than this compound itself .

Enzymatic Synthesis

This compound can be synthesized enzymatically from D-xylose using enzyme cascades involving xylose isomerase and xylulokinase. A minimized two-enzyme system has been developed that efficiently produces this compound from D-xylose and polyphosphate under optimized conditions (e.g., temperature and substrate concentration) resulting in significant yields .

Inhibition Studies

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), an enzyme involved in the biosynthesis of terpenoids, has been identified as a novel target for antibacterial drug development. Inhibition studies have shown that certain phosphonates exhibit potent inhibitory activity against DXR from Escherichia coli and Mycobacterium tuberculosis. For instance, a specific inhibitor demonstrated a Ki value of 420 nM against EcDXR . This highlights the potential therapeutic applications of targeting pathways involving this compound.

Structural Insights

Structural studies have elucidated the binding mechanisms of enzymes involved in this compound metabolism. For example, crystallographic analyses revealed that human d-ribulose 5-phosphate epimerase utilizes Fe²⁺ for catalysis during the conversion of d-ribulose 5-phosphate to this compound. These insights provide a deeper understanding of substrate interactions and catalytic mechanisms .

Implications for Biotechnology

The production of this compound via engineered microbial systems presents opportunities for biotechnological applications. The ability to synthesize this compound efficiently could facilitate its use in various biochemical assays and therapeutic formulations. Furthermore, understanding its regulatory roles could lead to advancements in metabolic engineering strategies aimed at optimizing cellular functions or producing valuable metabolites.

Summary Table: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Ketose sugar phosphate |

| Pathway Involvement | Pentose phosphate pathway (non-oxidative branch) |

| Key Enzymes | Ribulose-5-phosphate epimerase, transketolase |

| Regulatory Roles | Activates PFK2/FBPase2; modulates ChREBP activity |

| Potential Applications | Antibacterial drug development; metabolic engineering |

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the biosynthesis of D-xylulose 5-phosphate (Xu5P) in eukaryotic systems?

Xu5P is primarily synthesized via the phosphorylation of D-xylulose by xylulokinase (EC 2.7.1.17), an ATP-dependent enzyme. This reaction links the glucuronate-xylulose pathway to the pentose phosphate pathway (PPP). In mammalian systems, D-xylulose itself is derived from xylitol through oxidation by xylitol dehydrogenase . Researchers can verify enzyme activity using coupled assays (e.g., spectrophotometric NADH/NADPH tracking) or LC-MS/MS quantification of Xu5P .

Q. How does Xu5P integrate glycolysis and the pentose phosphate pathway (PPP)?

Xu5P is a key node in the non-oxidative PPP, where transketolase and transaldolase catalyze its reversible conversion into intermediates like glyceraldehyde 3-phosphate (GAP) and fructose 6-phosphate (F6P). These products feed into glycolysis or gluconeogenesis. Methodologically, isotopic labeling (e.g., ¹³C-glucose tracing) can track Xu5P flux between pathways, while enzyme inhibition studies (e.g., using DHEA to block glucose-6-phosphate dehydrogenase) clarify PPP-glyceraldehyde crosstalk .

Q. What analytical techniques are recommended for quantifying Xu5P in cellular extracts?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing Xu5P from structurally similar phosphosugars (e.g., ribulose 5-phosphate). Alternatively, enzymatic assays using purified transketolase can quantify Xu5P indirectly by measuring NADH/NADPH turnover in coupled reactions .

Advanced Research Questions

Q. How can researchers address impurities in commercially sourced Xu5P that interfere with transketolase assays?

Commercial Xu5P often contains contaminants like D-glyceraldehyde 3-phosphate, which act as unintended acceptor substrates. Pre-treatment with immobilized transketolase (wild-type or H263A mutant) removes these impurities via enzymatic conversion. Activity validation requires progress curve analysis to confirm the absence of non-linear reaction phases .

Q. What mechanisms regulate Xu5P-mediated metabolic signaling in lipogenesis and glucose homeostasis?

Xu5P activates protein phosphatase 2A (PP2A), which dephosphorylates transcription factors like ChREBP, enabling nuclear translocation and activation of lipogenic genes (e.g., L-type pyruvate kinase). To study this, researchers can use PP2A inhibitors (e.g., okadaic acid) or Xu5P analogs in hepatic cell models, combined with phosphoproteomics to map phosphorylation sites .

Q. How do feedback inhibition mechanisms control Xu5P flux in the methylerythritol phosphate (MEP) pathway?

In plants and bacteria, Xu5P is a precursor for 1-deoxy-D-xylulose 5-phosphate (DXP), the entry metabolite of the MEP pathway. Isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) competitively inhibit DXP synthase (DXS) by binding to its thiamine pyrophosphate (TPP) cofactor site. Structural modeling (e.g., homology-based molecular dynamics simulations) and site-directed mutagenesis of TPP-binding residues (e.g., H263 in transketolase) can elucidate these interactions .

Q. What strategies resolve contradictions in Xu5P flux data across metabolic models?

Discrepancies often arise from compartmentalization (e.g., cytosolic vs. plastidial PPP) or cross-reactivity of assays with isomers (e.g., ribulose 5-phosphate). Genome-scale metabolic models (GEMs) integrated with time-resolved metabolomics (e.g., using ¹³C fluxomics) improve accuracy. Tools like COBRApy can simulate Xu5P partitioning under varying nutrient conditions .

Q. How can genetic engineering optimize microbial Xu5P production for metabolic studies?

Overexpression of xylulokinase (XYLB) and xylitol dehydrogenase in model organisms (e.g., E. coli or Chlorella sorokiniana) enhances Xu5P yield. CRISPR-Cas9 knockout of competing pathways (e.g., glycolysis via pfkA deletion) and fed-batch fermentation with xylitol supplementation further improve titers. Metabolite profiling via NMR or HPLC validates strain performance .

Q. Methodological Resources

Eigenschaften

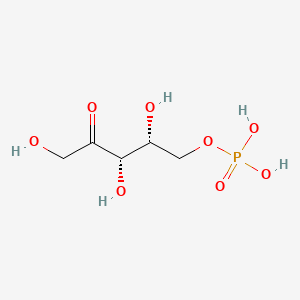

IUPAC Name |

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863330 | |

| Record name | D-Xylulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4212-65-1 | |

| Record name | D-Xylulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-XYLULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MF87847MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.